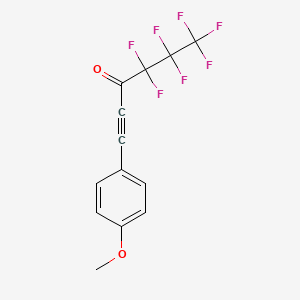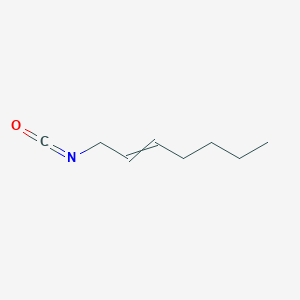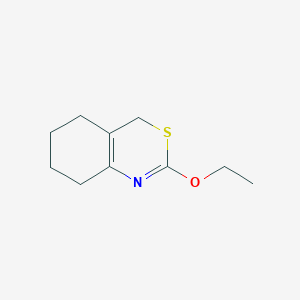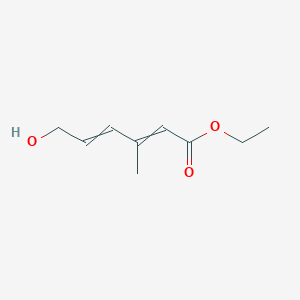![molecular formula C22H44OSn B14387662 Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane CAS No. 88214-42-0](/img/structure/B14387662.png)
Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a complex organic moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane typically involves the reaction of tributyltin hydride with an appropriate organic precursor. The reaction conditions often include the use of a solvent such as toluene or hexane and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The butyl groups or the organic moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a wide range of organotin derivatives .
Aplicaciones Científicas De Investigación
Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form stable complexes with organic molecules, influencing their reactivity and stability. The pathways involved may include coordination chemistry and organometallic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin chloride: Another organotin compound with similar reactivity but different applications.
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Tributyltin acetate: Known for its use in polymer production.
Uniqueness
Its ability to participate in a wide range of chemical reactions and form stable complexes makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
88214-42-0 |
|---|---|
Fórmula molecular |
C22H44OSn |
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
tributyl-[(3,3-dimethylcyclohexen-1-yl)methoxymethyl]stannane |
InChI |
InChI=1S/C10H17O.3C4H9.Sn/c1-10(2)6-4-5-9(7-10)8-11-3;3*1-3-4-2;/h7H,3-6,8H2,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
NEOYAWDOLOBYEO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)COCC1=CC(CCC1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)






![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)
![2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid](/img/structure/B14387615.png)
![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)
![2-[(Ethoxycarbonyl)amino]octyl acetate](/img/structure/B14387641.png)
![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)

